molecular formula C12H23IO B15272999 1-(tert-Butoxy)-1-(iodomethyl)cycloheptane

1-(tert-Butoxy)-1-(iodomethyl)cycloheptane

Cat. No.: B15272999
M. Wt: 310.21 g/mol
InChI Key: QXPRQKQQNWWEIA-UHFFFAOYSA-N
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Description

1-(tert-Butoxy)-1-(iodomethyl)cycloheptane is an organic compound characterized by a cycloheptane ring substituted with a tert-butoxy group and an iodomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(tert-Butoxy)-1-(iodomethyl)cycloheptane typically involves the following steps:

    Formation of the Cycloheptane Ring: The cycloheptane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the tert-Butoxy Group: The tert-butoxy group can be introduced via nucleophilic substitution reactions using tert-butyl alcohol and a suitable leaving group.

    Introduction of the Iodomethyl Group: The iodomethyl group can be introduced through halogenation reactions, where a methyl group is substituted with an iodine atom using reagents like iodine and a suitable oxidizing agent.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(tert-Butoxy)-1-(iodomethyl)cycloheptane can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of new compounds.

    Oxidation Reactions: The tert-butoxy group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The iodomethyl group can be reduced to form methyl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide, potassium cyanide, or thiols can be used under mild to moderate conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Substitution Reactions: Formation of azido, cyano, or thiomethyl derivatives.

    Oxidation Reactions: Formation of ketones or aldehydes.

    Reduction Reactions: Formation of methyl derivatives.

Scientific Research Applications

1-(tert-Butoxy)-1-(iodomethyl)cycloheptane has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(tert-Butoxy)-1-(iodomethyl)cycloheptane involves its interaction with molecular targets through its functional groups. The tert-butoxy group can participate in hydrogen bonding and hydrophobic interactions, while the iodomethyl group can undergo nucleophilic substitution reactions. These interactions can influence various biochemical pathways and molecular processes.

Comparison with Similar Compounds

    1-(tert-Butoxy)-1-(chloromethyl)cycloheptane: Similar structure but with a chloromethyl group instead of an iodomethyl group.

    1-(tert-Butoxy)-1-(bromomethyl)cycloheptane: Similar structure but with a bromomethyl group instead of an iodomethyl group.

    1-(tert-Butoxy)-1-(hydroxymethyl)cycloheptane: Similar structure but with a hydroxymethyl group instead of an iodomethyl group.

Uniqueness: 1-(tert-Butoxy)-1-(iodomethyl)cycloheptane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity and chemical properties compared to its chloro, bromo, and hydroxymethyl analogs. The iodine atom’s larger size and higher reactivity make it a valuable intermediate in various synthetic transformations.

Properties

Molecular Formula

C12H23IO

Molecular Weight

310.21 g/mol

IUPAC Name

1-(iodomethyl)-1-[(2-methylpropan-2-yl)oxy]cycloheptane

InChI

InChI=1S/C12H23IO/c1-11(2,3)14-12(10-13)8-6-4-5-7-9-12/h4-10H2,1-3H3

InChI Key

QXPRQKQQNWWEIA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1(CCCCCC1)CI

Origin of Product

United States

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